![molecular formula C9H14N2OS B13190336 2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13190336.png)
2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes an amino group, a thiazole ring, and a ketone group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 4-methyl-2-(propan-2-yl)-1,3-thiazole-5-carbaldehyde with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced reaction monitoring techniques ensures consistent quality and minimizes the risk of contamination.
化学反応の分析
Types of Reactions
2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted thiazole derivatives.
科学的研究の応用
2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group and thiazole ring play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or other biomolecules, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2-Amino-2-methyl-1-propanol: This compound shares the amino group but differs in its overall structure and lacks the thiazole ring.
4-Methyl-2-(propan-2-yl)-1,3-thiazole: This compound contains the thiazole ring but lacks the amino and ketone groups.
Uniqueness
2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C9H14N2OS |
|---|---|
分子量 |
198.29 g/mol |
IUPAC名 |
2-amino-1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C9H14N2OS/c1-5(2)9-11-6(3)8(13-9)7(12)4-10/h5H,4,10H2,1-3H3 |
InChIキー |
RZRHWLJCRZWAFQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)C(C)C)C(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane](/img/structure/B13190256.png)


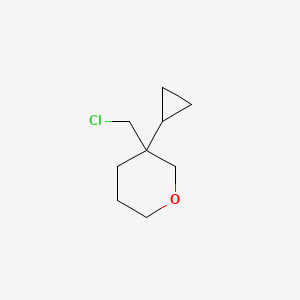

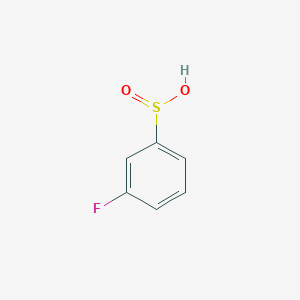
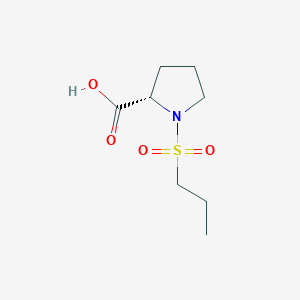
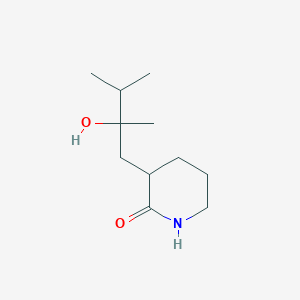
![7,7-Difluoro-1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane](/img/structure/B13190291.png)
![7,7-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13190297.png)
![1-[4-(Methylamino)oxolan-3-YL]propan-1-one](/img/structure/B13190299.png)
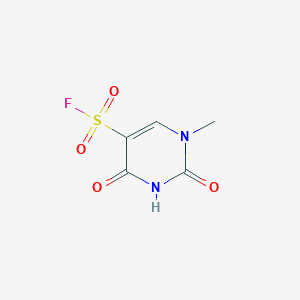
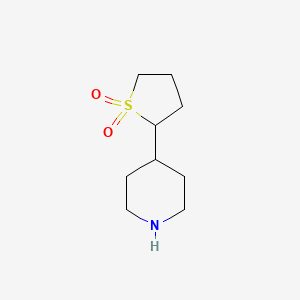
![2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine](/img/structure/B13190321.png)
